Pyrrolidine Ricinoleamide
Description
Chemical Characterization of Pyrrolidine Ricinoleamide
Structural Identification and Nomenclature
This compound is structurally defined by its 22-carbon backbone with a cis-9 double bond and a hydroxyl group at the C12 position. The molecule incorporates a pyrrolidine ring conjugated via an amide bond to the fatty acid chain, derived from ricinoleic acid (Figure 1). Key identifiers include:
| Parameter | Value |
|---|---|
| IUPAC Name | (9Z,12R)-12-Hydroxy-1-(1-pyrrolidinyl)-9-octadecen-1-one |
| CAS Number | 1246776-23-7 |
| SMILES | O=C(N1CCCC1)CCCCCCC/C=C\CC@HCCCCCC |
| InChI | InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1 |
| Molecular Formula | C₂₂H₄₁NO₂ |
| Molecular Weight | 351.6 g/mol |
Figure 1: Structural representation of this compound, highlighting the cis-9 double bond (blue), C12 hydroxyl group (red), and pyrrolidine ring (green).
The stereochemistry at C12 (R-configuration) and the cis-9 geometry are critical for bioactivity. Analogues with altered configurations exhibit significantly reduced potency, underscoring the importance of structural integrity.
Physicochemical Properties Analysis
This compound exhibits distinct physicochemical properties that influence its solubility, stability, and handling in laboratory settings. Key characteristics include:
| Property | Value |
|---|---|
| Solubility in Ethanol | 30 mg/mL |
| Solubility in DMSO | 25 mg/mL |
| Solubility in Ethanol:PBS (1:3) | 0.25 mg/mL |
| Stability | ≥2 years at -20°C (stored in ethanol) |
| Purity | ≥98% (HPLC-certified) |
The compound’s low aqueous solubility necessitates formulation strategies such as ethanol-based solutions or nanoencapsulation for in vivo applications. Its stability under frozen conditions makes it suitable for long-term storage in preclinical studies.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound are not publicly disclosed, its structural analogs provide insights into expected spectral features:
- Amide Protons : A broad singlet near δ 6.5–7.0 ppm (NH group).
- Pyrrolidine Ring : Multiplets between δ 3.5–4.0 ppm (CH₂ groups).
- Cis-9 Double Bond : Vicinal coupling (J ≈ 10–12 Hz) in the alkene region (δ 5.3–5.5 ppm).
- C12 Hydroxyl : Broad peak around δ 2.5–3.0 ppm (exchangeable with D₂O).
Hypothetical NMR Spectrum: Peaks corresponding to the pyrrolidine ring (δ 3.5–4.0), cis-9 double bond (δ 5.3–5.5), and hydroxyl group (δ 2.5–3.0) would dominate the spectrum.
Mass Spectrometry (MS)
This compound shares diagnostic ions with DMOX derivatives, including:
- Molecular Ion : m/z 351.3 [M+H]⁺.
- Fragmentation Patterns :
- Loss of the pyrrolidine ring (m/z 351.3 → 263.3).
- Cleavage at the amide bond (m/z 351.3 → 222.3 + 129.1).
Mass Spectral Data: The compound’s molecular weight and fragmentation align with pyrrolidine derivatives of fatty acids, confirming its structural identity.
Infrared (IR) Spectroscopy
Key IR absorptions would include:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Amide N-H Stretch | 3300–3500 | NH deformation |
| C=O Stretch | 1650–1700 | Amide carbonyl |
| O-H Stretch | 3200–3600 | C12 hydroxyl group |
| C=C Stretch | 1650–1680 | Cis-9 alkene |
IR Spectrum Hypothesis: Strong absorption bands for the amide and hydroxyl groups, along with a distinct peak for the cis double bond, would validate the compound’s functional groups.
Properties
IUPAC Name |
(Z,12R)-12-hydroxy-1-pyrrolidin-1-yloctadec-9-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVXONBIIIQQH-ZDKIGPTLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)N1CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N1CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine Ricinoleamide can be synthesized through a series of chemical reactions involving ricinoleic acid and pyrrolidine. One common method involves the amidation of ricinoleic acid with pyrrolidine under specific reaction conditions. The process typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine Ricinoleamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the compound.
Reduction: Reduction reactions can alter the double bonds in the fatty acid chain.
Substitution: The amide group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated fatty acid amides .
Scientific Research Applications
Pharmacological Applications
Pyrrolidine derivatives, including pyrrolidine ricinoleamide, have been extensively studied for their diverse biological activities. The following table summarizes key pharmacological applications:
Case Studies in Pharmacology
- Anticancer Research: A study synthesized a series of pyrrolidine-based compounds that demonstrated potent activity against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines. The structural modifications were crucial for enhancing their antiproliferative effects, suggesting that this compound could be optimized for similar applications .
- Diabetes Management: Research has indicated that pyrrolidine derivatives can effectively inhibit aldose reductase, an enzyme implicated in diabetic complications. One study reported a compound with significant inhibition rates that restored normal oxidative stress levels in hyperglycemic cell models .
Material Science Applications
This compound is also being explored for its potential applications in materials science, particularly as a surfactant or emulsifier due to its amphiphilic nature.
Surfactant Properties
- Emulsification: The compound can stabilize emulsions, making it useful in cosmetic formulations and food products.
- Biodegradable Materials: Its derivation from natural sources like ricinoleic acid positions it as an eco-friendly alternative to synthetic surfactants.
Synthetic Strategies and Structure-Activity Relationship (SAR)
The synthesis of pyrrolidine derivatives often involves various strategies such as ring construction from cyclic precursors or functionalization of existing pyrrolidine rings. Understanding the SAR is crucial for optimizing the biological activity of these compounds.
Synthetic Approaches
Mechanism of Action
The mechanism by which Pyrrolidine Ricinoleamide exerts its effects involves its interaction with cellular pathways that regulate cell proliferation. It is believed to target specific proteins involved in cell cycle regulation, leading to the inhibition of cancer cell growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of gamma tubulin and other key proteins .
Comparison with Similar Compounds
Antiviral Activity
Pyrrolidine derivatives exhibit variable antiviral potency depending on structural modifications. For example:
- Compound 3 (pyrrolidine derivative) showed moderate antiviral activity (EC₅₀: 16 µM), but its methylated analog 23 demonstrated significantly enhanced potency (EC₅₀: 0.4 µM) .
- In contrast, methylation of other pyrrolidine derivatives (e.g., compounds 9 , 19 ) reduced activity, highlighting the role of substituent placement .
Table 1: Antiviral Activity of Selected Pyrrolidine Derivatives
| Compound | Structure | EC₅₀ (µM) | Key Modification |
|---|---|---|---|
| 3 | Pyrrolidine | 16 | Base compound |
| 23 | Methylated pyrrolidine | 0.4 | N-methylation |
| 9 | Pyrrolidine derivative | 19 | Primary amine methylation |
Cholinesterase Inhibitory Activity
Pyrrolidine derivatives are prominent in Alzheimer’s disease research due to their acetylcholinesterase (AChE) inhibition. For example:
Table 2: AChE Inhibition by Pyrrolidine Derivatives
| Compound | Spacer Length | IC₅₀ (µM) | % Inhibition at 10 µM |
|---|---|---|---|
| 3b | 2 methylene | 0.44 | >80 |
| 4 | Variable | N/A | >50 |
Stereochemical and Substituent Effects
Table 3: Impact of Substituents on Pyrrolidine Derivatives
| Compound | Substituent | Relative Potency |
|---|---|---|
| 29 | 3,3,4,4-Tetrafluoro | Similar to 4 |
| 30 | 2,5-Dimethyl | Similar to 4 |
| 31 | D-proline | 9-fold decrease |
Pharmacological Diversity
Pyrrolidine derivatives target multiple pathways:
- Neuroprotection : Piracetam (a pyrrolidine derivative) is used for cognitive enhancement .
- Bone Loss Inhibition : Sesquiterpene-pyrrolidine hybrids inhibit Hedgehog-dependent osteoblast differentiation .
- Antihypertensive Activity : Certain derivatives act as dopamine D1 agonists .
Key Research Findings and Limitations
- Activity Variability : Structural modifications (e.g., methylation, fluorination) can enhance or diminish activity depending on the target .
Biological Activity
Pyrrolidine Ricinoleamide (PRA) is a fatty acid amide derived from ricinoleic acid, notable for its significant biological activities, particularly its antiproliferative effects against various cancer cell lines. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of this compound
PRA is synthesized through the amidation of ricinoleic acid with pyrrolidine. The compound exhibits a unique structure that combines a fatty acid chain with a pyrrolidine ring, contributing to its distinct biological properties. Its primary applications are in cancer research and potential therapeutic developments.
Antiproliferative Activity
PRA has demonstrated potent antiproliferative effects against several cancer cell lines. Notably, it has shown efficacy against:
- Human glioma U251 cells
- Breast cancer cells
- Lung cancer cells
Table 1: Antiproliferative Effects of PRA on Various Cancer Cell Lines
The mechanism by which PRA exerts its antiproliferative effects is believed to involve the modulation of cellular pathways that regulate cell proliferation. Preliminary studies suggest that PRA may interact with proteins involved in the cell cycle, particularly targeting gamma tubulin and other key regulatory proteins.
Key Mechanisms Identified:
- Inhibition of Cell Cycle Progression : PRA appears to interfere with the progression of cancer cells through the cell cycle.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells.
- Modulation of Signaling Pathways : Involvement in pathways such as NF-κB and PI3K/Akt/mTOR has been suggested.
Case Studies and Research Findings
Several studies have explored the biological activity of PRA in depth:
- Study on Anticancer Properties : A study published in ResearchGate evaluated various ricinoleic acid derivatives, including PRA, highlighting their antimicrobial and anticancer activities. The results indicated that PRA exhibited significant cytotoxicity against specific cancer cell lines, reinforcing its potential as an anticancer agent .
- Comparative Analysis with Other Compounds : Research comparing PRA with other fatty acid amides revealed that while many compounds exhibit some level of antiproliferative activity, PRA's unique structure contributes to its superior efficacy against certain cancers .
- Mechanistic Insights : Another study focused on the molecular mechanisms underlying PRA's effects, revealing that it affects microtubule dynamics, which is crucial for cell division .
Safety and Toxicology
While PRA shows promise as a therapeutic agent, safety evaluations are essential. According to safety data sheets, PRA is classified as flammable and can cause serious eye irritation upon contact. Proper handling precautions are necessary when working with this compound .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing pyrrolidine ricinoleamide to ensure reproducibility?
- Methodology : Follow standardized synthesis protocols (e.g., ring-closing metathesis or amidation reactions) with strict control of reaction parameters (temperature, solvent purity, catalyst loading). Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification . For novel derivatives, elemental analysis and X-ray crystallography are advised to confirm identity .
Q. How can researchers design robust assays to evaluate the biological activity of this compound in preclinical models?
- Methodology : Use cell-based assays (e.g., enzyme inhibition or receptor-binding studies) with appropriate controls (positive/negative controls, vehicle-only groups). For in vivo studies, adhere to NIH guidelines for animal models, including sample size calculations, randomization, and blinding to reduce bias. Include dose-response curves to establish EC₅₀/IC₅₀ values and validate findings with orthogonal assays (e.g., Western blotting for protein expression) .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodology : Employ ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for high sensitivity and specificity. Validate methods per ICH guidelines, including linearity (R² > 0.99), recovery rates (70–130%), and limits of detection/quantification (LOD/LOQ). Internal standards (e.g., deuterated analogs) mitigate matrix effects .
Advanced Research Questions
Q. How can computational modeling (e.g., CoMFA/CoMSIA) elucidate structure-activity relationships (SAR) of this compound derivatives?
- Methodology : Generate 3D-QSAR models using aligned molecular datasets and partial least squares (PLS) regression. Validate with cross-correlation (q² > 0.5) and external test sets (R² > 0.6). Molecular docking (e.g., AutoDock Vina) identifies key binding interactions with targets (e.g., DPP-4), prioritizing substituents at positions 3–5 of the pyrrolidine ring for synthetic optimization .
Q. What statistical approaches optimize reaction conditions for this compound synthesis under green chemistry principles?
- Methodology : Apply Design of Experiments (DoE), such as Central Composite Face (CCF) designs, to assess factors (temperature, residence time, catalyst equivalents). Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C, 2.5 equivalents pyrrolidine) for maximizing yield (≥85%) while minimizing waste .
Q. How can advanced mass spectrometry techniques (e.g., ETD-MS) resolve structural isomers of this compound in natural product extracts?
- Methodology : Use electron transfer dissociation (ETD)-MS to preserve labile functional groups (e.g., hydroxyl or amide bonds) during fragmentation. Pair with collision-induced dissociation (CID)-MS to generate complementary spectra. Characteristic fragmentation patterns (e.g., cleavage avoidance at proline-like pyrrolidine rings) differentiate isomers .
Data Presentation and Reproducibility Guidelines
- Tables : Include synthesis optimization data (e.g., Table 1: Factors vs. Yield), SAR results (e.g., Table 2: Substituent Effects on IC₅₀), and analytical validation parameters.
- Figures : Use heatmaps for DoE results and 3D contour plots for QSAR models. Annotate MS/MS spectra with key fragment ions.
- Supplementary Materials : Provide raw NMR/MS data, computational model input files, and detailed statistical analysis scripts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
